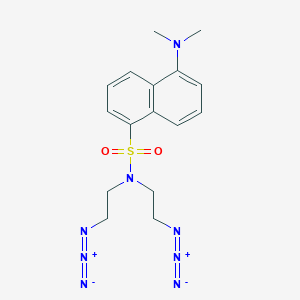
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that features both azido and sulfonamide functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multi-step organic reactions. A common approach might include:
Starting Material: The synthesis begins with a naphthalene derivative.
Functional Group Introduction: Introduction of the dimethylamino group at the 5-position of the naphthalene ring.
Sulfonamide Formation: Conversion of a suitable precursor to the sulfonamide derivative.
Azido Group Introduction: Introduction of azido groups via nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The azido groups can undergo oxidation reactions, potentially forming nitrenes.
Reduction: Reduction of azido groups to amines.
Substitution: The azido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like peroxides or other oxidizing agents.
Reduction: Reagents such as hydrogen gas with a catalyst, or reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products
Oxidation: Formation of nitrene intermediates.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide may have applications in:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in bioconjugation reactions due to the presence of azido groups.
Medicine: Exploration as a precursor for drug development.
Industry: Use in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action for this compound would depend on its specific application. For example:
Bioconjugation: The azido groups can react with alkynes in a click chemistry reaction to form stable triazole linkages.
Drug Development: If used as a drug precursor, the mechanism would involve the interaction of the active form with specific molecular targets in the body.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide: can be compared with other azido-containing compounds such as:
Uniqueness
- The combination of azido and sulfonamide groups in a single molecule provides unique reactivity and potential for diverse applications.
- The naphthalene core structure offers stability and a platform for further functionalization.
Eigenschaften
CAS-Nummer |
779348-95-7 |
|---|---|
Molekularformel |
C16H20N8O2S |
Molekulargewicht |
388.5 g/mol |
IUPAC-Name |
N,N-bis(2-azidoethyl)-5-(dimethylamino)naphthalene-1-sulfonamide |
InChI |
InChI=1S/C16H20N8O2S/c1-23(2)15-7-3-6-14-13(15)5-4-8-16(14)27(25,26)24(11-9-19-21-17)12-10-20-22-18/h3-8H,9-12H2,1-2H3 |
InChI-Schlüssel |
NCYQNHPYMTZHQF-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)N(CCN=[N+]=[N-])CCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[Chloro(2,5-difluorophenyl)methyl]-3-methylpyridine](/img/structure/B14207923.png)
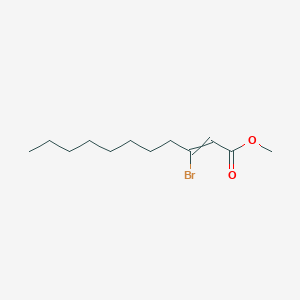
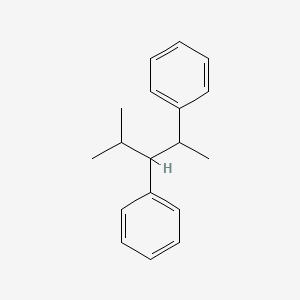
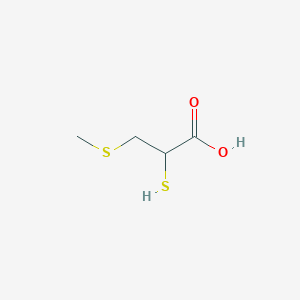
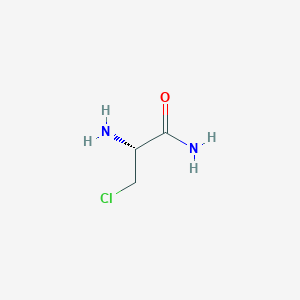
![2-[(2-Piperidin-1-ylquinolin-3-yl)methylidene]propanedinitrile](/img/structure/B14207952.png)
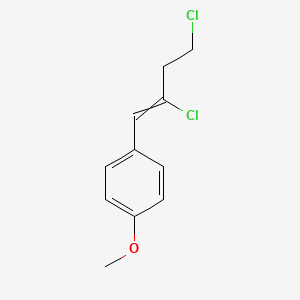
![Methanone, [3-chloro-4-(1-pyrrolidinyl)phenyl]phenyl-](/img/structure/B14207966.png)
![4-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]butan-1-OL](/img/structure/B14207973.png)
![4-Nitro-3-[4-phenyl-5-(prop-2-en-1-yl)-2H-imidazol-2-ylidene]-2,3-dihydro-1H-pyrazole](/img/structure/B14207975.png)
![Phosphonic acid, [bis(4-chlorophenyl)methyl]-, dimethyl ester](/img/structure/B14207977.png)
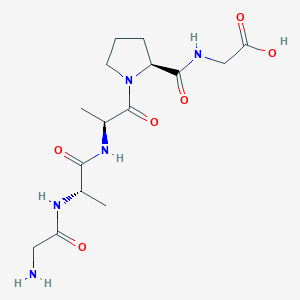
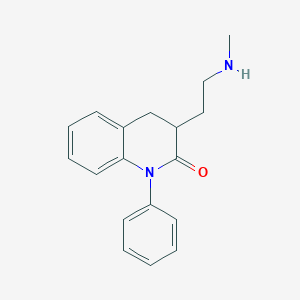
![[3-(Anilinomethyl)phenyl]thiourea](/img/structure/B14207988.png)
